molecular formula C7H10ClNS B2561303 5-(Chloromethyl)-2-isopropylthiazole CAS No. 1051463-88-7

5-(Chloromethyl)-2-isopropylthiazole

Cat. No. B2561303
CAS RN: 1051463-88-7
M. Wt: 175.67
InChI Key: QDERNLYZMPXHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(Chloromethyl)-2-isopropylthiazole" is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, thiazole derivatives are of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various starting materials. For instance, 1,3-Dichloropropene has been used to synthesize 2-chloro-5-chloromethylthiazole, which is structurally related to the compound of interest . This process involves a reaction with sodium thiocyanate, followed by a thermal rearrangement to produce an isothiocyanate derivative, and subsequent chlorination. The synthesis routes for such compounds are crucial as they impact the purity, yield, and cost-effectiveness of the production process .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction and supported by DFT calculations . These techniques provide insights into the bond lengths, angles, and overall geometry of the molecule, which are essential for understanding its reactivity and properties.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, including alkylation, as seen in the alkylation of 2-amino-4,5-dimethylthiazole to produce isopropylamino derivatives . The reactivity of the thiazole ring can be influenced by substituents, which can affect the electron density and stability of the molecule. The study of these reactions is important for the functionalization and further development of thiazole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as 2-chloro-5-chloromethyl-1,3-thiazole, include their purification techniques, application areas, and market prospects . These properties are determined by the molecular structure and influence the compound's suitability for various applications. For example, the presence of chloromethyl and isopropyl groups can affect the compound's polarity, solubility, and reactivity.

Case Studies

While the provided papers do not mention specific case studies involving "this compound," they do discuss the potential applications of related compounds. For instance, some thiazole derivatives have shown promising antimicrobial and antitubercular activities , and others have potential as nonlinear optical (NLO) materials due to their electronic properties . These studies highlight the importance of thiazole derivatives in the development of new chemical entities for specific applications.

Scientific Research Applications

Bioreductive Prodrug Systems 5-Chloromethyl-1-methyl-2-nitroimidazole, a compound structurally related to 5-(Chloromethyl)-2-isopropylthiazole, has been investigated for its potential as a bioreductively activated prodrug system. This system is designed for selective drug delivery to hypoxic tissues, leveraging the unique reductive environments of these tissues to trigger drug release. The research has shown that this approach can effectively release therapeutic agents, like 5-bromoisoquinolin-1-one, under biomimetic reduction conditions, pointing towards innovative strategies for targeting hypoxic tumor environments and enhancing drug efficacy in cancer treatment (Parveen et al., 1999).

Antitumor and Antileukemic Activities The development of antitumor agents is another significant area of research. One study focused on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, revealing its broad-spectrum antitumor activity and potential mechanism as a prodrug that releases active compounds in response to specific biochemical cues. This research underscores the importance of innovative chemical modifications in enhancing the therapeutic potential and selectivity of antitumor agents (Stevens et al., 1984).

Antiviral Research Exploring the antiviral potential of compounds structurally related to this compound, research into chloro-1,4-dimethyl-9H-carbazole derivatives has highlighted their activity against HIV. This research emphasizes the ongoing need for novel antiviral compounds with selective activity and reduced side effects, contributing to the pool of lead compounds for further development into effective anti-HIV drugs (Saturnino et al., 2018).

Investigating Biological Activity The spectrum of biological activity for compounds like 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which include functionalities similar to this compound, has been extensively studied. These compounds exhibit significant antimicrobial and antifungal activities, showcasing the broad potential of chloromethyl-thiazole derivatives in developing new treatments for infectious diseases (Imramovský et al., 2011).

Minor Groove Binding in DNA Research on isopropyl-thiazole derivatives has demonstrated their ability to bind in the minor groove of DNA, offering insights into the development of gene-targeting drugs. This work highlights the potential of isopropyl-thiazole compounds in the design of small molecules for specific DNA sequence recognition, which could lead to novel approaches in gene therapy and regulation (Anthony et al., 2004).

Mechanism of Action

While specific information on the mechanism of action of “5-(Chloromethyl)-2-isopropylthiazole” is not available, a related compound, ALS-8112, has been studied. The triphosphate form of ALS-8112 targets the RNA polymerase of respiratory syncytial virus (RSV), but not of hepatitis C virus (HCV) .

Safety and Hazards

While specific safety data for “5-(Chloromethyl)-2-isopropylthiazole” is not available, it’s generally important to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

Future Directions

The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed in recent research . The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .

properties

IUPAC Name

5-(chloromethyl)-2-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDERNLYZMPXHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.